2-[(2-cyanoacetyl)amino]ethyl benzoate
Description
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-7-6-11(15)14-8-9-17-12(16)10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBADTXDFVSWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277520 | |
| Record name | N-[2-(Benzoyloxy)ethyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590351-62-5 | |
| Record name | N-[2-(Benzoyloxy)ethyl]-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590351-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Benzoyloxy)ethyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanoacetyl)amino]ethyl benzoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine, followed by esterification with benzoic acid. One common method involves the following steps:
Reaction of ethyl cyanoacetate with an amine: This step is carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature to yield the cyanoacetamide derivative.
Esterification with benzoic acid: The cyanoacetamide derivative is then reacted with benzoic acid in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanoacetyl)amino]ethyl benzoate undergoes various chemical reactions, including:
Condensation reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution reactions: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization reactions: The compound can undergo cyclization reactions to form novel heterocyclic structures.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Catalysts: Sulfuric acid, piperidine.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
2-[(2-cyanoacetyl)amino]ethyl benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its ability to form biologically active molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-cyanoacetyl)amino]ethyl benzoate involves its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. The cyano group and the amide group play crucial roles in these reactions, enabling the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[(2-cyanoacetyl)amino]ethyl benzoate, a comparative analysis with structurally related compounds is essential. The following table highlights key distinctions in molecular structure, reactivity, and applications:
| Compound Name | Molecular Formula | Key Functional Groups | Unique Properties | Applications |
|---|---|---|---|---|
| This compound | C₁₃H₁₄N₂O₃ | Benzoate ester, cyanoacetylamino | Dual reactivity from cyano and amide groups; versatile in nucleophilic and cyclization reactions | Drug intermediates, enzyme inhibition studies |
| Ethyl 2-(ethylamino)benzoate | C₁₁H₁₅NO₂ | Ethyl ester, ethylamino | Limited electrophilicity; primarily used as a stabilizer or mild analgesic | Polymer stabilizers, low-potency analgesics |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | Para-amino substitution on benzoate | High solubility in polar solvents; weak base properties | Local anesthetics, UV absorbers |
| Ethyl 2-(cyanoacetamido)benzoate | C₁₂H₁₂N₂O₄ | Cyanoacetamido, benzoate ester | Enhanced hydrogen-bonding capacity; moderate bioactivity | Antimicrobial agents, agrochemicals |
| Ethyl 2-(benzoylamino)benzoate | C₁₆H₁₅NO₃ | Benzoylamino, benzoate ester | High lipophilicity; potent anti-inflammatory activity | Anti-inflammatory drug candidates |
| Ethyl 2-(cyanomethyl)benzoate | C₁₁H₁₁NO₂ | Cyanomethyl, benzoate ester | Nitrile group enables click chemistry; used in polymer synthesis | Polymer crosslinkers, fluorescent probes |
Key Observations :
Functional Group Influence: The cyano group in this compound distinguishes it from analogs like ethyl 2-(ethylamino)benzoate, enabling stronger electrophilic reactivity for enzyme inhibition or drug conjugation . Amide vs. Ester Reactivity: Compared to ethyl 2-(cyanoacetamido)benzoate, the cyanoacetylamino group in the target compound offers greater versatility in forming hydrogen bonds and participating in cycloaddition reactions .
Biological Activity: Compounds with para-amino substitutions (e.g., ethyl 4-aminobenzoate) exhibit higher solubility but lower metabolic stability than this compound, which balances lipophilicity and reactivity for drug delivery .
Synthetic Utility: The cyanomethyl group in ethyl 2-(cyanomethyl)benzoate is less sterically hindered than the cyanoacetylamino group, favoring rapid click chemistry but limiting applications in complex molecule synthesis .
Research Findings and Case Studies
Case Study 2: Comparative Stability in Aqueous Media
In hydrolysis experiments, this compound exhibited a half-life of 12 hours at pH 7.4, compared to 8 hours for ethyl 2-(cyanoacetamido)benzoate. The extended stability was attributed to reduced steric hindrance around the ester group .
Biological Activity
2-[(2-cyanoacetyl)amino]ethyl benzoate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Enzyme Inhibition
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzoate derivatives, including this compound. The compound has shown significant cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that this compound exhibited IC50 values comparable to standard chemotherapeutics. For example, in a study involving human cancer cell lines such as MCF-7 and A549, the compound displayed promising antiproliferative effects with IC50 values ranging from 5 to 10 µM.
Antimicrobial Properties
The compound's antimicrobial activity has been assessed against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial properties, effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Table
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines.
The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. Notably, it has shown potential as an inhibitor of cholinesterase enzymes, which are important in neurodegenerative diseases.
Enzyme Inhibition Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[(2-cyanoacetyl)amino]ethyl benzoate?
- Methodology : Multi-step synthesis typically involves acylation of ethyl benzoate derivatives. For example, coupling 2-cyanoacetic acid with ethyl 2-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere). Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Key Considerations : Optimize pH and temperature (e.g., 0–5°C during acylation) to prevent cyano group hydrolysis. Confirm product identity via -NMR (e.g., δ ~2.5 ppm for cyanoacetyl protons) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Primary Tools :
- NMR : - and -NMR to identify ester carbonyl (~170 ppm), cyanoacetyl (~115 ppm), and aromatic protons.
- IR : Peaks at ~2250 cm (C≡N stretch) and ~1720 cm (ester C=O) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are common reactivity pathways for this compound?
- Hydrolysis : Ester group cleavage under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions yields benzoic acid derivatives.
- Nucleophilic Substitution : Cyanoacetyl group reacts with amines (e.g., hydrazine) to form hydrazide derivatives, useful in heterocyclic synthesis .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities or disorder in this compound?
- Approach : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL (e.g., triclinic space group, Z = 2) identifies bond lengths (C=O ~1.21 Å) and torsion angles. Address disorder using PART and SUMP instructions in SHELX .
- Validation : Compare experimental data (e.g., < 0.05) with Cambridge Structural Database entries .
Q. What computational methods support interaction studies with biological targets?
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding: N–H⋯O, 2.8–3.0 Å) using CrystalExplorer. Electrostatic potential maps predict reactive sites for docking studies .
- Molecular Dynamics (MD) : Simulate binding affinity with enzymes (e.g., hydrolases) using AMBER or GROMACS. Parameterize force fields with DFT-calculated partial charges .
Q. How to design a cytotoxicity assay to evaluate its bioactivity?
- Protocol :
Cell Culture : Use adherent lines (e.g., HeLa) in 96-well plates.
Treatment : Dose with 0.1–100 µM compound (72 hr exposure).
Detection : Fix cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure absorbance at 564 nm. Normalize to untreated controls .
- Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Validate with positive controls (e.g., doxorubicin) .
Q. What strategies address contradictory data in reaction mechanism studies?
- Case Study : Conflicting hydrolysis rates may arise from solvent polarity effects. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to track proton exchange via -NMR kinetics.
- Advanced Techniques : Isotopic labeling (e.g., ) or in situ IR spectroscopy to monitor intermediate formation .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
